molecular formula C17H11ClF3NO B3171515 2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine CAS No. 946682-78-6

2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine

Cat. No. B3171515
CAS RN: 946682-78-6
M. Wt: 337.7 g/mol
InChI Key: SPFQIOPPAXMBIN-UHFFFAOYSA-N
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Description

2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine is a chemical compound used for proteomics research . It has a molecular formula of C17H11ClF3NO and a molecular weight of 337.73 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, a related process involves the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Transport and Luminescence Properties

A study on the transport and luminescence properties of naphthyl phenylamine compounds, including a focus on the effects of polar side groups such as chloro substitution, revealed significant insights into their hole mobilities and emission characteristics. These properties were measured using time-of-flight measurements and were found to correlate with the compounds' dipole moments, indicating that less polar compounds exhibit higher mobility. Additionally, when incorporated into organic light-emitting diodes (OLEDs), these compounds emitted in the range of 420–440 nm, suggesting their potential application in OLED technology (Tong et al., 2004).

Antimicrobial and Antioxidant Activity

The synthesis and investigation of antimicrobial and antioxidant activities of various naphthoquinone derivatives, including those with nitro, chloro, and oxo-substituted phenyl groups, have been explored. These studies have shown that such compounds exhibit potential biological activities, underscoring their importance in medicinal chemistry and applications in developing new antimicrobial and antioxidant agents (Devi et al., 2010).

Carrier Transport Properties in Organic Semiconductors

The evaluation of carrier transport properties of amorphous organic semiconductors based on phenylamine compounds revealed insights into their application in electronic devices. Studies have shown that these compounds can be used to quantify carrier transport properties, particularly hole transport, in thin-film transistors (TFTs) and by time-of-flight (TOF) techniques. Such research indicates the potential of these compounds in improving the performance of organic electronic devices (Cheung et al., 2008).

Synthesis and Characterization of Organic Compounds for Electronic Applications

The synthesis and characterization of various organic compounds, including triphenylamine derivatives, have been explored for their thermal stability, UV-vis absorption, and photoluminescence properties. These compounds have shown promise for applications in electronic devices as they exhibit desirable characteristics such as amorphous nature, thermal stability, and suitable molecular orbital energy levels for hole-transporting materials. Such research contributes to the development of materials for electronic and optoelectronic applications (Li et al., 2008).

Future Directions

The future directions for the use of 2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine are not specified. Given its use in proteomics research , it may continue to be used in this field, contributing to our understanding of proteins and their functions.

properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxy-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO/c18-13-6-8-15(12-4-2-1-3-11(12)13)23-16-7-5-10(9-14(16)22)17(19,20)21/h1-9H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFQIOPPAXMBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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